2-Methyl-3-furaldehyde
Description
Significance of Furanic Compounds in Chemical Sciences
Furan (B31954) and its derivatives, collectively known as furanic compounds, represent a significant class of heterocyclic aromatic organic compounds. numberanalytics.comutripoli.edu.lywikipedia.org Their structure consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom. utripoli.edu.lywikipedia.orgnih.gov This unique structure imparts high chemical reactivity, making them valuable in various chemical reactions, including electrophilic substitution and cycloaddition reactions like the Diels-Alder reaction. numberanalytics.comwikipedia.org
In the realm of chemical sciences, furanic compounds are recognized for their versatility as building blocks in the synthesis of more complex molecules. numberanalytics.com They are integral to the production of pharmaceuticals, agrochemicals, and materials such as resins and adhesives. numberanalytics.comresearchgate.net The study of furans has also advanced the understanding of aromaticity and spurred the development of new synthetic methodologies. numberanalytics.com
A significant area of research focuses on the derivation of furanic compounds from biomass. numberanalytics.comfrontiersin.org Carbohydrates, being abundant and renewable, can be catalytically converted into key furan chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) from C6 sugars and furfural (B47365) from C5 sugars. nih.govgoogle.com These platform chemicals serve as precursors for a wide range of valuable chemicals and liquid fuels, highlighting the role of furanic compounds in sustainable chemistry. frontiersin.orgnih.gov
The biological and medicinal significance of furan derivatives is another critical aspect of their importance. utripoli.edu.lyutripoli.edu.lyijabbr.com The furan nucleus is a common scaffold in various bioactive compounds, and slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity. researchgate.netutripoli.edu.ly Consequently, furan derivatives are extensively investigated for a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. utripoli.edu.lyutripoli.edu.lyijabbr.comwisdomlib.org
Overview of 2-Methyl-3-furaldehyde's Research Context
This compound, also known as 2-methylfuran-3-carbaldehyde, is a specific furan derivative that has garnered attention in various fields of chemical research, particularly in food chemistry and the study of aroma compounds. amerigoscientific.comnih.gov It is a naturally occurring compound found in a variety of heated foods, such as coffee. lookchem.comresearchgate.net Its formation is often linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food. acs.orgnih.govnih.govmdpi.com
Research into this compound often overlaps with the study of other volatile and semi-volatile compounds that contribute to the flavor and aroma of cooked foods. For instance, it is studied in conjunction with 2-furfurylthiol and 2-methyl-3-furanthiol (B142662), two potent odorants in food. acs.org The investigation into the formation pathways of these compounds from precursors like sugars and amino acids under different conditions (e.g., temperature, pH) is a key area of study. acs.orgtandfonline.com
Furthermore, the synthesis of this compound and its derivatives is explored for various applications. For example, it has been used as a reactant in condensation reactions to create more complex heterocyclic structures with potential bioactive properties. clockss.org The chemical properties and reactivity of this compound, including its role in the formation of other important flavor compounds like 2-methyl-3-(methyldithio)furan in wine, are also subjects of scientific inquiry. researchgate.net
Below is a table summarizing the key properties of this compound.
Related Furan Derivatives in Scientific Inquiry
The field of furan chemistry is broad, with numerous derivatives being the subject of scientific investigation due to their diverse properties and applications.
Furfural (2-Furaldehyde): As one of the most fundamental furan derivatives, furfural is produced from the dehydration of C5 sugars found in agricultural byproducts. wikipedia.org It is a key renewable platform chemical used in the synthesis of solvents, polymers, and other chemicals. wikipedia.org Its formation during the thermal processing of food is also extensively studied. who.int
5-Hydroxymethylfurfural (HMF): Derived from the dehydration of C6 sugars like fructose (B13574) and glucose, HMF is another crucial platform chemical from biomass. nih.govijabbr.com It serves as a precursor for a variety of value-added chemicals and biofuels. nih.gov
2-Methylfuran (B129897): This compound is often studied alongside furan due to its formation through similar pathways, such as the Maillard reaction and the thermal degradation of carbohydrates and certain amino acids. acs.orgnih.gov It is a significant component of the volatile fraction of many foods, including coffee. researchgate.net
3-Methylfuran (B129892): Similar to 2-methylfuran, 3-methylfuran is formed during the heating of various food products and from the atmospheric degradation of isoprene. researchgate.netresearchgate.netcopernicus.org Its formation from precursors like β-carotene has also been demonstrated. researchgate.net
2,5-Dimethylfuran (DMF): This derivative is considered a promising biofuel and can be synthesized from HMF. frontiersin.org Its properties as a fuel and its production from renewable resources are active areas of research.
Furanthiols: Compounds like 2-methyl-3-furanthiol are potent aroma compounds with very low odor thresholds, contributing significantly to the scent of cooked meat. acs.orgtandfonline.com Their formation from precursors such as sugars and sulfur-containing amino acids is a key research topic in food chemistry. tandfonline.com
Benzo[b]furans: These are bicyclic compounds where a furan ring is fused to a benzene (B151609) ring. mdpi.com They are found in various plants and exhibit a wide range of biological activities, including anticancer and antimicrobial properties, making them important targets in medicinal chemistry. mdpi.com
The table below provides a comparative overview of some of these related furan derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-methylfuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-6(4-7)2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUBNWKSDINIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508482 | |
| Record name | 2-Methylfuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5612-67-9 | |
| Record name | 2-Methylfuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylfuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Formation Pathways and Mechanisms of 2 Methyl 3 Furaldehyde
Maillard Reaction Pathways Leading to 2-Methyl-3-furaldehyde Formation
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a principal route for the generation of a plethora of flavor compounds, including this compound. The specific precursors and intermediates involved significantly influence the reaction pathway and the final yield of the target compound. While direct studies on the formation of this compound are limited, extensive research on its close structural analog, 2-methyl-3-furanthiol (B142662) (MFT), provides a strong basis for elucidating its formation mechanisms. It is widely postulated that this compound shares common precursors and intermediate steps with MFT, with the final step determining the formation of the aldehyde group instead of the thiol group.
Both pentoses and hexoses serve as crucial precursors in the Maillard reaction, leading to the formation of the furan (B31954) ring structure.
Pentoses : Sugars such as xylose, ribose, and arabinose are highly effective precursors in the formation of furan derivatives with a C5 backbone. In the context of the related compound 2-methyl-3-furanthiol, pentoses are considered the most significant carbohydrate precursors researchwithrutgers.comtandfonline.com. The reaction of pentoses in Maillard systems is known to form 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), a key intermediate imreblank.ch.
Hexoses : While less efficient than pentoses, hexoses like glucose and the 6-deoxysugar rhamnose can also contribute to the formation of these furan structures nih.govresearchgate.net. The thermal degradation of glucose can lead to the formation of various furan compounds, although the specific pathway to this compound is not explicitly detailed in the literature nih.gov. Rhamnose, in particular, is a known precursor for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol) nih.govresearchgate.net.
The general mechanism involves the degradation of these sugars into reactive dicarbonyl intermediates, which then cyclize to form the furan ring.
Amino acids are the second essential component in the Maillard reaction, providing the nitrogen source and participating in Strecker degradation to yield key reactive intermediates.
Alanine (B10760859), Threonine, and Serine : These amino acids are known to promote the formation of furan and its derivatives through the generation of C2 and C3 fragments via Strecker degradation nih.govnih.govnih.gov. For instance, alanine can produce acetaldehyde, a C2 fragment, while threonine is a known precursor of lactaldehyde, a C3 fragment nih.gov. Serine can also contribute to the formation of reactive intermediates that recombine with sugar fragments nih.govnih.gov. These fragments can then react with intermediates derived from sugar degradation to form the final furan structure.
The interaction between the degradation products of these amino acids and the carbohydrate-derived intermediates is fundamental to the formation of the this compound skeleton.
Several key intermediates have been identified in the Maillard reaction that are crucial for the formation of furan derivatives.
4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) : This compound is a well-established intermediate formed from the degradation of pentoses imreblank.ch. It possesses the core furanone structure and is a key precursor in the formation of various flavor compounds nih.gov. Its reaction with other intermediates can lead to the formation of the 3-substituted furan ring system.
Lactaldehyde : As a C3 fragment, lactaldehyde is a significant intermediate, particularly in reactions involving threonine nih.gov. It can participate in aldol-type reactions with other reactive carbonyls derived from sugar degradation to build the carbon skeleton of this compound. The formation of 2-methylfuran (B129897) is noted to proceed via lactaldehyde as a key intermediate nih.gov.
Other important intermediates include reactive dicarbonyls such as methylglyoxal and diacetyl, which are formed during sugar fragmentation and are highly reactive towards cyclization and condensation reactions. The degradation of thiamine (B1217682) is another pathway that generates 5-hydroxy-3-mercapto-2-pentanone, an intermediate in the formation of 2-methyl-3-furanthiol, which could potentially be diverted towards the formation of this compound under certain conditions researchwithrutgers.comtandfonline.comresearchgate.net.
The formation of this compound is highly dependent on the conditions of the Maillard reaction.
Temperature : Higher temperatures generally accelerate the Maillard reaction and the subsequent degradation of intermediates, leading to an increased formation of volatile compounds. However, excessive heat can also lead to the degradation of the formed furan derivatives nih.gov. The optimal temperature for the formation of related furanones from rhamnose has been studied, indicating that temperature is a critical parameter to control nih.gov.
pH : The pH of the reaction medium significantly influences the reaction pathways. Acidic conditions (low pH) are known to favor the formation of furfural (B47365) from pentoses and 5-hydroxymethylfurfural (B1680220) (HMF) from hexoses nih.gov. The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose is also highly pH-dependent nih.gov. It is likely that a specific pH range is also optimal for the formation of this compound.
Water Content : Water activity plays a dual role in the Maillard reaction. While water is necessary for the initial dissolution of reactants, lower water content at later stages can promote the dehydration reactions necessary for the formation of the furan ring.
Table 1: Influence of Reaction Parameters on the Formation of Related Furanones
| Parameter | Effect on Furanone Formation | Reference |
|---|---|---|
| Temperature | Increased temperature generally accelerates formation, but can also lead to degradation. | nih.gov |
| pH | Acidic pH favors the formation of furfural and HMF. The formation of other furanones is also pH-dependent. | nih.govnih.gov |
| Phosphate Concentration | Has a significant positive effect on the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose. | nih.gov |
| Precursor Concentration | Higher concentrations of sugars and amino acids generally lead to higher yields of Maillard products. | nih.gov |
Thermal Degradation and Pyrolysis Mechanisms
Beyond the Maillard reaction, the direct thermal degradation of sugars in the absence of amino acids, often referred to as caramelization or pyrolysis, can also lead to the formation of furan derivatives.
When sugars are subjected to high temperatures, they undergo a series of reactions including dehydration and fragmentation, which can result in the formation of furan rings.
Dehydration : The acid-catalyzed dehydration of pentoses is a well-known route to furfural, while hexoses yield 5-hydroxymethylfurfural (HMF) nih.gov. These reactions involve the removal of three molecules of water from the sugar molecule.
Fragmentation : At higher temperatures, the carbon skeleton of sugars can fragment into smaller, highly reactive carbonyl and dicarbonyl compounds nih.govnih.gov. These fragments can then recombine through aldol condensations and other reactions to form a variety of volatile compounds, including furan derivatives. For example, the pyrolysis of glucose can lead to the formation of formaldehyde and other small aldehydes researchgate.net.
While the direct formation of this compound from sugar pyrolysis is not well-documented, it is plausible that specific fragmentation patterns of certain sugars could yield the necessary C5 precursor, which upon cyclization and rearrangement could form the target molecule. The presence of a methyl group at the 2-position suggests that a precursor such as rhamnose (a 6-deoxysugar) or the recombination of smaller fragments could be involved researchgate.net.
Pathways from Related Furanic Compounds (e.g., 2-furaldehyde, furfuryl alcohol)
The formation of 2-methylfuran is frequently accomplished through the chemical transformation of other furanic compounds, primarily furfural and its derivative, furfuryl alcohol. The most extensively studied route is the selective hydrodeoxygenation (HDO) of furfural. rsc.org This process typically occurs in a sequential manner. The first step involves the hydrogenation of the aldehyde group (–CHO) in furfural to yield furfuryl alcohol (–CH₂OH). rsc.orgbham.ac.uk Subsequently, the hydroxyl group in furfuryl alcohol is removed through a hydrogenolysis reaction to produce 2-methylfuran. mdpi.commdpi.com
Side reactions can occur, leading to the formation of other products. For instance, the polymerization of furfural and furfuryl alcohol can reduce the yield of the desired 2-methylfuran. rsc.org Additionally, excessive hydrogenation can lead to the saturation of the furan ring, resulting in products like 2-methyltetrahydrofuran and 1,5-pentanediol. rsc.org The specific reaction pathway and product distribution are highly dependent on the catalyst and reaction conditions employed.
Unimolecular Decomposition and Ring Cleavage Pathways
The thermal stability of furanic compounds is a critical aspect of their application and processing. At elevated temperatures, furan and its derivatives undergo unimolecular decomposition, which often involves ring cleavage. For furan, thermal decomposition can lead to the formation of smaller molecules such as acetylene, ketene, carbon monoxide, and propyne. nih.govnrel.govacs.org
Quantum chemical calculations have shown that substituted furans, such as 2-furfuryl alcohol and 5-methyl furfural, can also decompose through ring-opening isomerization reactions and via carbene intermediates. researchgate.net The nature of the substituent group on the furan ring significantly influences the decomposition pathway. For example, a –CHO group can accelerate the molecular ring-opening isomerization while suppressing the formation of carbene intermediates compared to other functional groups. researchgate.net Oxidative cleavage of the furan ring is another degradation pathway, which can be initiated by various oxidizing agents to yield 1,4-dicarbonyl compounds. researchgate.netsemanticscholar.orgorganicreactions.org
Role of Radical Chemistry in Thermal Decomposition
Radical chemistry plays a significant role in the thermal decomposition of furanic compounds, particularly for those with substituents that weaken C-H or C-O bonds. researchgate.net At high temperatures, the thermal decomposition of furan is predicted to generate the propargyl radical. nih.govnrel.govacs.org Experimental studies on the pyrolysis of 2-furfuryl alcohol and 5-methyl furfural have confirmed the presence of several radical intermediates. researchgate.net These radicals are often initiated by the homolytic scission of the weakest bonds in the molecule. Examples of radicals observed include methyl, allyl, propargyl, and 2-furanyl-methyl radicals. researchgate.net The increased importance of radical pathways in substituted furans is attributed to the lower bond dissociation energies of certain C-H and C-O bonds compared to those in unsubstituted furan. researchgate.net
Catalytic Synthesis Routes and Mechanisms
Hydrodeoxygenation of Furfural to 2-Methylfuran (F-CH₃)
The catalytic hydrodeoxygenation (HDO) of furfural is a primary and attractive route for the production of 2-methylfuran, a valuable biofuel additive and chemical intermediate. taylorfrancis.com This transformation involves the selective removal of the oxygen atom from the aldehyde group of furfural while preserving the furan ring structure. mdpi.com The process is typically carried out using heterogeneous catalysts in either liquid or vapor phase and requires a source of hydrogen. mdpi.comtaylorfrancis.com The reaction generally proceeds through a two-step mechanism: the initial hydrogenation of furfural to furfuryl alcohol, followed by the hydrogenolysis of furfuryl alcohol to 2-methylfuran. rsc.orgscielo.br
A variety of catalytic systems have been developed to improve the efficiency and selectivity of furfural HDO to 2-methylfuran. Both noble and non-noble metal-based catalysts have shown significant activity.
Co/CoOx : A monometallic catalyst composed of cobalt and its oxides has been shown to be effective for the selective hydrodeoxygenation of furfural. rsc.org With the addition of a small amount of hydroquinone to suppress polymerization side reactions, a 73% yield of 2-methylfuran was achieved. rsc.orgresearchgate.net Optimal selectivity was observed when the ratio of metallic cobalt (Co⁰) to cobalt(II) oxide (Co²⁺) was approximately 95%. researchgate.net
Pd-Ru/TiO₂ : Bimetallic noble metal catalysts have demonstrated high performance. A 4%Pd–1%Ru/TiO₂ catalyst achieved a 51.5% yield of 2-methylfuran under ambient conditions. rsc.org The addition of ruthenium to a palladium/titania catalyst was found to improve selectivity towards 2-methylfuran and furfuryl alcohol. researchgate.netsouthwales.ac.ukrsc.org
Ru/C : Ruthenium supported on carbon has also been utilized for this transformation. This system resulted in a 76% yield of 2-methylfuran after 10 hours at 180 °C. rsc.org A bifunctional Ru/RuOₓ/C catalyst has been studied to provide insights into the HDO mechanism, confirming a two-step pathway involving furfuryl alcohol as an intermediate. scielo.brscielo.br
CuNiCu : Non-noble bimetallic catalysts like copper-nickel alloys are attractive due to their lower cost. acs.org A CuNi₂Al catalyst was found to produce 2-methylfuran as the principal product. acs.orgnih.gov Theoretical studies on a CuNiCu(111) surface confirm that the formation of 2-methylfuran is thermodynamically favorable. nih.gov
Below is an interactive data table summarizing the efficacy of various catalytic systems.
The conversion of furfural to 2-methylfuran on a catalyst surface involves a series of elementary steps, and identifying the rate-controlling step is crucial for optimizing the process.
The reaction begins with the hydrogenation of the aldehyde group in furfural. On a CuNiCu(111) surface, this occurs in two stages: first, the hydrogenation of the carbon atom in the carbonyl group to form an alkoxyl intermediate (F–CHO + H → F–CH₂O), followed by the hydrogenation of the oxygen atom to yield furfuryl alcohol (F–CH₂O + H → F–CH₂OH). acs.orgnih.gov The second step, the formation of furfuryl alcohol from the alkoxyl intermediate, is identified as the rate-controlling step for this part of the pathway. acs.orgnih.gov
Once furfuryl alcohol is formed, it undergoes dehydroxylation to produce 2-methylfuran. This process starts with the cleavage of the C-OH bond to form an alkyl intermediate (F–CH₂) and a surface hydroxyl group (OH). acs.orgnih.gov The alkyl intermediate is then hydrogenated to 2-methylfuran (F–CH₂ + H → F–CH₃). acs.orgnih.gov For this sequence on the CuNiCu(111) surface, the rate-controlling step is the subsequent hydrogenation of the surface hydroxyl group to form water (OH + H → H₂O). acs.orgnih.gov Similarly, Fourier-transform infrared spectroscopy (FTIR) studies on Fe-containing MgO catalysts indicated that the activation of furfuryl alcohol is the rate-determining step for the formation of 2-methylfuran. mdpi.com
Influence of Catalyst Properties (e.g., metal-oxide ratio, Lewis acidity)
While direct catalytic synthesis of this compound is not widely documented, the catalytic production of its key precursor, 2-methylfuran (2-MF), from furfural is extensively studied. The properties of the catalysts used in this conversion, and in the subsequent oxidation of an alcohol precursor, are critical for yield and selectivity.
The conversion of furfural to 2-MF proceeds through the formation of furfuryl alcohol, followed by hydrogenolysis. The efficiency of this process is highly dependent on the catalyst's composition. Bifunctional catalysts, possessing both metal sites for hydrogenation and acidic sites for dehydration/hydrogenolysis, are particularly effective.
Metal-Oxide Ratio: The ratio of metallic to metal oxide species on the catalyst surface significantly impacts performance. For instance, in cobalt-based catalysts (Co/CoOx), the optimal selectivity for 2-methylfuran from furfural was achieved when the ratio of metallic cobalt (Co⁰) to cobalt(II) oxide (Co²⁺) was approximately 95%. researchgate.net Similarly, for copper-based catalysts, which are historically effective for 2-MF production, performance is often enhanced in bimetallic formulations with other metals like iron or nickel, indicating that the specific metal-oxide composition is key. osti.gov
Lewis Acidity: Lewis acidity plays a crucial role in the hydrogenolysis of the C-O bond in the furfuryl alcohol intermediate. The promotion of a metallic Ruthenium on carbon (Ru/C) catalyst with a Lewis acid component like Ruthenium oxide (RuOx) was shown to increase the selectivity for 2-methylfuran from ~30% to ~80%. bohrium.com The Lewis acid sites are believed to facilitate the reaction by activating the furan ring. bohrium.com
In a potential subsequent step—the oxidation of a precursor like 2-methyl-3-furylmethanol to this compound—metal oxide catalysts are also paramount. For the analogous oxidation of tetrahydrofurfuryl alcohol, the synergistic action between silver nanoparticles (Ag⁰) and cerium oxides (a Ce⁴⁺/Ce³⁺ redox pair) on a support provided the necessary active sites. The presence of Lewis acid centers on the catalyst surface was identified as a key factor for the selective oxidation.
| Catalyst System | Precursor | Product | Key Catalyst Property | Finding | Reference |
| Co/CoOx | Furfural | 2-Methylfuran | Metal-Oxide Ratio (Co⁰:Co²⁺) | Optimal selectivity achieved at a Co⁰:Co²⁺ ratio of approximately 95%. | researchgate.net |
| Ru/RuOx/C | Furfural | 2-Methylfuran | Lewis Acidity | Addition of Lewis acidic RuOx increased 2-MF selectivity from ~30% to ~80%. | bohrium.com |
| Ag-CeOx/MCM-41 | Tetrahydrofurfuryl Alcohol | 2-Methyltetrahydrofuran | Lewis Acidity / Redox Pair | Synergistic action of Ag and Ce, along with Lewis acid centers, were key for selective oxidation. | google.com |
Hydroxymethylation of Furfuryl Alcohol Derivatives
Hydroxymethylation is a reaction that introduces a hydroxymethyl (-CH₂OH) group onto a substrate. In the context of furan chemistry, this reaction typically proceeds as an electrophilic aromatic substitution. The regioselectivity of electrophilic substitution on furan and its derivatives, such as 2-methylfuran, is dictated by the electronic properties of the heterocyclic ring.
The oxygen atom in the furan ring donates electron density to the ring system, activating it towards electrophilic attack. Resonance analysis shows that the intermediate carbocation (or sigma complex) is most stabilized when the attack occurs at the C-2 or C-5 position. quora.comonlineorganicchemistrytutor.com Attack at the C-3 or C-4 position results in a less stable intermediate. Consequently, electrophilic reactions, including hydroxymethylation, preferentially occur at the alpha-positions (C2/C5). For 2-methylfuran, the C-2 position is occupied, so electrophilic attack is strongly directed to the C-5 position.
Due to this inherent regioselectivity, hydroxymethylation of furfuryl alcohol or its derivatives is not a viable pathway for the synthesis of 3-substituted furans like this compound. The reaction would yield 5-substituted products instead.
Other Synthetic Approaches for Furan Derivatives
Given the challenges of direct functionalization at the C-3 position, alternative strategies focus on constructing the furan ring with the desired substituents already in place or using multi-step synthetic sequences starting from appropriately substituted precursors.
Multi-step Synthesis via Furoic Acid: A reliable route to this compound involves a three-step sequence starting from the corresponding carboxylic acid, 2-methyl-3-furoic acid. This precursor is commercially available, indicating established synthetic routes. The sequence is as follows:
Synthesis of 2-Methyl-3-furoic Acid: While various methods exist for creating substituted furoic acids, a common approach is the modification of simpler furan derivatives followed by oxidation. google.comorgsyn.org
Reduction to Alcohol: The carboxylic acid group of 2-methyl-3-furoic acid can be reduced to a primary alcohol, 2-methyl-3-furylmethanol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation to Aldehyde: The resulting alcohol, 2-methyl-3-furylmethanol, is then oxidized to the target aldehyde, this compound. This step requires a controlled oxidation to prevent over-oxidation to the carboxylic acid. A common and effective reagent for the oxidation of furanmethanols is manganese dioxide (MnO₂). wikipedia.org
Paal-Knorr Furan Synthesis: The Paal-Knorr synthesis is a powerful and widely used method for constructing the furan ring itself. organic-chemistry.orgalfa-chemistry.com The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. To produce a 2,3-disubstituted furan such as this compound, a specifically tailored 1,4-dicarbonyl precursor is required. For instance, a compound with the structure CH₃-CO-CH(CHO)-CH₂-CHO would, upon cyclization, yield the target molecule.
Advanced Analytical Methodologies for 2 Methyl 3 Furaldehyde
Chromatographic Techniques
Chromatographic methods are fundamental for the separation of 2-Methyl-3-furaldehyde from other volatile and semi-volatile compounds present in a sample. The choice of technique often depends on the specific analytical goal, whether it is qualitative screening, precise quantification, or sensory evaluation.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for both the identification and quantification of this compound. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. Subsequently, the separated molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by the mass spectrometer. This dual detection system provides both retention time data for chromatographic separation and mass spectral data for compound identification.
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound. gcms.cz Isotope dilution techniques, using a deuterated standard of the analyte, can also be employed to achieve high accuracy in quantification. uliege.be The use of solid-phase microextraction (SPME) as a sample preparation technique coupled with GC-MS offers a simple and efficient method for the direct analysis of furfurals in various matrices. nih.govnih.gov
Recent advancements have seen the application of tandem mass spectrometry (GC-MS/MS), which further improves selectivity and reduces matrix interference, allowing for the analysis of trace levels of furanic compounds in complex samples. jst.go.jpnih.gov
Table 1: GC-MS Parameters for Furanic Compound Analysis
| Parameter | Typical Setting |
| Column | Rtx-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) jst.go.jp |
| Carrier Gas | Helium jst.go.jp |
| Injector Mode | Splitless or Split jst.go.jpnih.gov |
| Oven Program | Initial temp. 60°C, ramped to 220°C jst.go.jp |
| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
This table is interactive. Click on the headers to sort.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the quantification of furanic compounds, including this compound, particularly in liquid samples. tajhizkala.irshimadzu.com HPLC separates compounds based on their affinity for a stationary phase and a liquid mobile phase. A key advantage of HPLC is its suitability for analyzing less volatile and thermally labile compounds without the need for derivatization.
In the analysis of furanic compounds, reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase typically consisting of a mixture of acetonitrile and water. researchgate.netlcms.cz Detection is often achieved using a UV or diode array detector (DAD), with the wavelength set to the maximum absorbance of the furanic compounds. researchgate.netlcms.cz This method has been successfully applied to the determination of furans in alcoholic beverages and transformer oils. shimadzu.comresearchgate.netbiotecnosrl.it Sample preparation for HPLC analysis may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components. tajhizkala.irshimadzu.com
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. pfigueiredo.orgnih.gov As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port, where a trained analyst can assess the odor of each compound. pfigueiredo.orgaidic.it
Comprehensive two-dimensional gas chromatography (GC x GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comchemistry-matters.com In GC x GC, the effluent from a primary GC column is subjected to a second, independent separation on a shorter, secondary column with a different stationary phase. sepsolve.comosti.govwikipedia.org This process is facilitated by a modulator that traps and re-injects fractions from the first dimension onto the second. wikipedia.org
The result is a two-dimensional chromatogram that can resolve a much larger number of compounds, making it ideal for the analysis of highly complex mixtures containing numerous furanic compounds. dlr.deresearchgate.netgcms.cz When coupled with a time-of-flight mass spectrometer (TOF-MS), GC x GC provides both high-resolution separation and rapid mass spectral acquisition, enabling the identification of a vast number of individual components. osti.govcopernicus.org This technique has been applied to the detailed analysis of bio-oils and environmental samples containing various furans. osti.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are essential for the unambiguous identification and structural characterization of this compound. These techniques provide detailed information about the molecular structure and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
The ¹H NMR spectrum of a furaldehyde derivative will show characteristic signals for the aldehyde proton, typically in the range of 9-10 ppm. researchgate.netmdpi.com The protons on the furan (B31954) ring will also exhibit distinct chemical shifts and coupling patterns that can be used to confirm the substitution pattern. clockss.org Similarly, the ¹³C NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group, as well as signals for the carbon atoms of the furan ring. clockss.orgnih.gov The specific chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the structure of this compound. clockss.org Isotope labeling studies, using deuterated analogs, can further aid in the assignment of NMR signals. mdpi.comresearchgate.net
Stable Isotope Dilution Assays for Quantitative Analysis
For the most accurate and precise quantification, Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard. nih.gov This method overcomes variations in sample preparation, analyte recovery, and matrix-induced signal suppression or enhancement during ionization. nih.gov
The core principle of SIDA involves adding a known quantity of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C- or deuterium-labeled this compound) to the sample at the earliest stage of analysis. nih.govresearchgate.net This labeled internal standard is chemically identical to the native analyte and thus behaves the same way throughout extraction, derivatization, and chromatographic separation. nih.gov
Because the labeled standard and the native analyte co-elute but are distinguished by their mass-to-charge ratio in the mass spectrometer, the ratio of their signal intensities is used for quantification. nih.gov Any loss of analyte during sample workup will be mirrored by a proportional loss of the labeled standard, keeping the ratio constant. This ensures high accuracy and precision, making SIDA an indispensable tool for quantitative biomarker analysis and metabolomics. nih.govresearchgate.net
Reaction Kinetics and Degradation Studies of 2 Methyl 3 Furaldehyde
Thermal Degradation Kinetics
Formation of Byproducts
The decomposition of 2-Methyl-3-furaldehyde can yield a range of smaller, often volatile, molecules. While specific studies on this compound are limited, the degradation pathways of structurally similar furanic aldehydes, such as furfural (B47365), provide valuable insights into the potential byproducts.
Carbon Monoxide (CO): A primary product of the thermal and photolytic degradation of the furan (B31954) ring is carbon monoxide. High-temperature pyrolysis of furfural, for instance, readily cleaves the ring to produce CO and furan rsc.org. It is highly probable that this compound follows a similar decomposition route, where the furan ring fragments to release stable carbon monoxide.
Formic Acid: Under acidic conditions, furanic aldehydes are susceptible to degradation, which can lead to the formation of formic acid. Studies on furfural have shown that in an acidic aqueous medium, it can degrade to form formic acid, among other products researchgate.netresearchgate.net. This reaction is believed to proceed through hydrolysis and subsequent oxidation of the aldehyde group and the furan ring. It is therefore anticipated that this compound would also yield formic acid under similar acidic environments.
| Precursor Compound | Degradation Condition | Major Byproducts |
| Furfural (as a model for this compound) | Thermal Pyrolysis | Carbon Monoxide, Furan |
| Furfural (as a model for this compound) | Acidic Aqueous Solution | Formic Acid |
Degradation in Aqueous and Food Systems
Stability and Reactivity in Different Matrices
The stability of this compound is significantly influenced by the pH of the surrounding medium.
Acidic Conditions: In acidic environments, such as those found in many food products, furanic aldehydes are generally less stable. The acid-catalyzed degradation of furfural is a well-documented phenomenon, leading to polymerization and the formation of various degradation products, including formic acid researchgate.netresearchgate.net. It is expected that this compound would exhibit similar instability in acidic media, with the rate of degradation increasing with lower pH and higher temperatures. The protonation of the furan ring oxygen can initiate ring-opening reactions, leading to the formation of reactive intermediates that can further react to form a variety of products.
Interactions with Food Components and Their Impact on Stability
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a significant pathway for the formation of furanic compounds. However, these compounds can also react with food components, particularly those containing amino groups. The aldehyde group of this compound is reactive towards the amino groups of amino acids, such as lysine and cysteine. These reactions can lead to the formation of Schiff bases and other adducts, effectively reducing the concentration of free this compound and altering the flavor and color of the food product. Studies on related furanic compounds like 5-hydroxymethylfurfural (B1680220) (HMF) have demonstrated their reactivity with amino acids in both high and low moisture model systems researchgate.net. This interaction is a key factor in the stability of furanic aldehydes in protein-rich foods.
| Interacting Food Component | Potential Reaction with this compound | Impact on Stability |
| Amino Acids (e.g., Lysine, Cysteine) | Schiff base formation, Maillard reaction | Decreased stability of this compound |
| Reducing Sugars | Maillard reaction (as a precursor) | Formation of this compound |
Applications and Research Perspectives
Contribution to Food Aroma and Flavor Chemistry
2-Methyl-3-furaldehyde is a member of the furan (B31954) family of compounds, which are significant contributors to the sensory properties of a wide array of thermally processed foods. These compounds are primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the desirable brown colors and rich flavors in foods like baked bread, roasted coffee, and cooked meat.
While research on this compound is specific, the broader class of furan derivatives has been extensively identified as key aroma compounds in numerous food products. For instance, 2-furfural (a related compound) is found in a multitude of processed foods and beverages, including coffee, bread, and milk products, as a result of the thermal decomposition of carbohydrates. who.int Similarly, 2-methylfuran (B129897), another related furan, is a known volatile component in many heat-treated foods. oygardsbi.com The presence of these and other furan derivatives, including this compound, is often associated with sweet, caramel-like, and nutty aromas.
The formation of furanoids is a known outcome of the Maillard reaction, particularly involving cysteine and thiamine (B1217682) with reducing sugars, which is crucial for aroma generation in meat and meat-like process flavorings. perfumerflavorist.com For example, 2-methyl-3-furanthiol (B142662), a structurally similar compound with a thiol group, is a potent aroma compound with a cooked meat-like scent and has been identified in fermented soy sauce. researchgate.net Given these formation pathways, this compound is likely present in a variety of cooked and roasted foods, contributing to their complex flavor profiles.
Table 1: Examples of Furan Derivatives in Food Products
| Compound Name | Food Product Examples | Associated Aroma/Flavor |
| 2-Furfural | Coffee, Bread, Milk Products | Almond-like, Sweet, Toasted |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | Honey, Juices, Baked Goods | Caramel, Burnt Sugar |
| 2-Methylfuran | Canned and Heat-Treated Foods | --- |
| 2,5-Dimethylfuran | Heat-Treated Foods | --- |
| 2-Methyl-3-furanthiol | Cooked Meat, Fermented Soy Sauce | Cooked meat-like |
| 2-Methyltetrahydrofuran-3-one | Coffee, Roasted Nuts, Beer, Soy Sauce | Bread-like, Buttery, Nutty |
This table provides examples of related furan compounds and their occurrence in food, as direct data for this compound is limited in the provided search results.
Potential in Biomass Conversion and Renewable Fuels
Furan derivatives, often referred to as furanic compounds, are considered key platform molecules in the conversion of lignocellulosic biomass into biofuels and valuable chemicals. rsc.org Lignocellulosic biomass, which includes agricultural and forestry waste, is an abundant and renewable resource. The dehydration of pentose (B10789219) and hexose (B10828440) sugars derived from this biomass leads to the formation of furaldehydes like furfural (B47365) and 5-hydroxymethylfurfural (HMF). nih.gov
These furaldehydes can be catalytically upgraded to a range of fuel candidates and chemical intermediates. semanticscholar.org A significant area of research is the conversion of furfural to 2-methylfuran (2-MF), a compound with promising properties as a biofuel additive. acs.orgcsic.esacs.org 2-Methylfuran has a higher octane (B31449) number and energy density than ethanol, making it an attractive alternative to gasoline. mdpi.com The conversion process typically involves the selective hydrogenation of furfural. mdpi.com
Given that this compound is a structural isomer of other furaldehydes derived from biomass, it holds similar potential for conversion into biofuels. Research into the catalytic pathways for the hydrodeoxygenation of this compound could lead to the production of valuable fuel precursors. The development of efficient and selective catalysts for these transformations is a key area of ongoing research. rsc.org
Environmental Implications and Atmospheric Chemistry
Furan and its derivatives are released into the atmosphere from both natural and anthropogenic sources, including the combustion of biomass and fossil fuels. acs.orgcopernicus.org Once in the atmosphere, these compounds can participate in photochemical reactions that influence air quality. The atmospheric degradation of furans is primarily initiated by reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. acs.orgresearchgate.net
Studies on the atmospheric chemistry of furan and methyl-substituted furans indicate that these reactions are rapid. acs.orgresearchgate.net The reaction of furans with OH radicals can lead to the formation of secondary organic aerosols (SOA), which have implications for climate and human health. copernicus.org The addition of the OH radical to the furan ring is a major reaction pathway, leading to the formation of various oxidation products. acs.org
The atmospheric lifetime of furaldehydes is relatively short. For example, the calculated atmospheric half-life of 2-furaldehyde due to reaction with hydroxyl radicals is approximately 0.44 days. who.int The presence of a methyl group, as in this compound, can influence the reaction rates and the specific products formed during atmospheric oxidation. The products of these atmospheric reactions can contribute to the formation of ozone and other secondary pollutants. researchgate.net
Future Research Directions in this compound Studies
Future research on this compound is likely to focus on several key areas:
Advanced Analytical Techniques: The development of more sensitive and selective analytical methods is crucial for the accurate quantification of this compound in complex food matrices. This will enable a better understanding of its formation during food processing and its precise contribution to flavor.
Biomass Valorization: Further investigation into the catalytic conversion of this compound into biofuels and platform chemicals is a promising area of research. This includes the design of novel, highly efficient, and selective catalysts for its hydrodeoxygenation and other upgrading reactions.
Formation and Mitigation in Foods: Research aimed at understanding the precise mechanisms of this compound formation during food processing could lead to strategies for controlling its levels in final products, either to enhance desirable flavors or to mitigate any potential negative attributes.
Q & A
Q. What are the optimal synthetic pathways for 2-Methyl-3-furaldehyde in laboratory settings?
- Methodological Answer : this compound can be synthesized via acid-catalyzed dehydration of pentose or hexose sugars under controlled conditions (e.g., H₂SO₄ or HCl catalysis). Post-synthesis purification is critical; high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (e.g., 280 nm) is recommended for isolating the compound. Validate purity using NMR (¹H/¹³C) and mass spectrometry, adhering to characterization protocols outlined in analytical chemistry guidelines .
Q. How can this compound be accurately quantified in complex biological matrices?
- Methodological Answer : Use HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. For example, a method validated for furan derivatives in honey (detection limit: 0.1 µg/kg) can be adapted by optimizing mobile phases (e.g., acetonitrile/water gradient) and using deuterated internal standards to correct for matrix effects. Include spike-recovery tests (85–115% acceptable range) to ensure accuracy .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include vapor pressure (for inhalation studies), solubility in polar/nonpolar solvents (for dose formulation), and photostability (for storage conditions). Use thermogravimetric analysis (TGA) for thermal stability profiling and UV-Vis spectroscopy to assess degradation under light exposure. Reference safety data sheet frameworks for hazard classification .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings in toxicological studies of this compound?
- Methodological Answer : Apply an integrated analysis framework combining:
- Epidemiological data (human exposure cohorts),
- In vivo toxicology (rodent models with dose-response curves),
- Mechanistic studies (e.g., ROS generation assays in cell lines).
Contradictions often arise from exposure duration or model specificity; use triangulation methods to identify confounding variables, as demonstrated in formaldehyde research .
Q. What experimental designs effectively capture the environmental degradation pathways of this compound?
- Methodological Answer : Employ a mixed-methods approach:
- Abiotic degradation : Simulate UV/photolysis using solar simulators and monitor via LC-MS/MS.
- Biotic degradation : Use soil/water microcosms with microbial consortia, quantifying intermediates via isotopic labeling (¹³C-NMR).
Reference protocols for furan derivatives in environmental matrices to optimize sampling intervals .
Q. What strategies validate proposed metabolic pathways of this compound in mammalian models?
- Methodological Answer :
- In vitro : Incubate with liver microsomes/S9 fractions and identify metabolites via high-resolution MS.
- In vivo : Administer ¹⁴C-labeled compound to rodents and track urinary/fecal excretion.
Cross-validate with computational models (e.g., QSAR for cytochrome P450 interactions). Clinical trial protocols for metabolite tracking (e.g., case report forms) provide structural guidance .
Research Gaps and Future Directions
Q. What understudied aspects of this compound chemistry warrant prioritized investigation?
- Methodological Answer : Prioritize:
- Long-term low-dose exposure effects (adapt neurotoxicity assays from formaldehyde studies ),
- Enantiomer-specific bioactivity (chiral separation via HPLC with polysaccharide columns).
Justify gaps using systematic literature reviews and hypothesis-driven frameworks, as outlined in research design guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
